Bourjotinolone A (CAS 6985-35-9) is a highly oxygenated tirucallane-type triterpenoid primarily isolated from the Meliaceae family, recognized for its complex tetracyclic core and distinct 21,24-epoxy-23,25-dihydroxy side chain [1]. In procurement and material selection, it serves as a critical high-purity reference standard and synthetic precursor for anti-inflammatory drug discovery and phytochemical standardization [2]. Unlike crude botanical extracts that suffer from batch-to-batch variability, procuring isolated Bourjotinolone A provides researchers with a structurally unambiguous baseline necessary for reproducible in vitro assays and precise structure-activity relationship (SAR) mapping.
Substituting Bourjotinolone A with generic triterpenes, crude Meliaceae extracts, or closely related in-class analogs like hispidone or piscidinol A introduces significant experimental variability that compromises assay reproducibility [1]. These generic alternatives lack the specific 21,24-epoxy-23,25-dihydroxy side-chain architecture, which directly dictates the molecule's solubility profile, binding affinity to inflammatory targets, and downstream derivatization potential[2]. For procurement teams supporting medicinal chemistry or biological screening workflows, relying on generic substitutes or uncharacterized mixtures fails to provide the precise stereochemical and oxidative baseline required to accurately benchmark nitric oxide (NO) inhibition and map target pathways.
Bourjotinolone A demonstrates potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a standard model for evaluating anti-inflammatory potential. Quantitative studies establish its IC50 within the 10.2–37.7 μM range, making its efficacy highly comparable to the widely used positive control L-NMMA, which exhibits an IC50 of 31.5 μM under identical assay conditions [1].
| Evidence Dimension | Nitric oxide (NO) production inhibition (IC50) |
| Target Compound Data | 10.2–37.7 μM |
| Comparator Or Baseline | L-NMMA (Positive control): 31.5 μM |
| Quantified Difference | Bourjotinolone A performs comparably to or slightly better than the industry-standard baseline. |
| Conditions | LPS-stimulated RAW 264.7 macrophages. |
Procuring this specific compound provides a validated, natural-product-derived reference standard capable of matching or outperforming conventional synthetic controls in anti-inflammatory screening.
The biological activity and synthetic utility of tirucallane triterpenoids are heavily dependent on their side-chain functionalization. Bourjotinolone A is uniquely characterized by a 21,24-epoxy-23,25-dihydroxy moiety. When compared to closely related in-class comparators like hispidone (which lacks this specific side-chain oxidation) or 21β-hydroxy bourjotinolone A (which features an additional hydroxyl at C-21), Bourjotinolone A provides a highly specific reactive profile for semi-synthetic modifications [1]. This precise oxygenation pattern dictates its distinct interaction with inflammatory mediators and makes it an indispensable precursor for generating targeted derivative libraries[2].
| Evidence Dimension | Side-chain functional group availability |
| Target Compound Data | Features a specific 21,24-epoxy-23,25-dihydroxy side chain |
| Comparator Or Baseline | Hispidone and 21β-hydroxy bourjotinolone A (Altered oxidation and epoxidation states) |
| Quantified Difference | Provides a distinct, stable epoxy-diol arrangement not present in closest analogs. |
| Conditions | Spectroscopic characterization and semi-synthetic derivatization workflows. |
Essential for medicinal chemistry procurement, as its specific stereochemical and oxidative features cannot be replicated by generic triterpenoid scaffolds during the synthesis of novel therapeutic derivatives.
A common limitation of standard non-oxygenated steroidal and triterpenoid baselines is their extreme lipophilicity, which leads to poor bioavailability and precipitation in aqueous in vitro systems. Bourjotinolone A overcomes this through its multiple hydroxyl groups and epoxy linkage, which significantly enhance its solubility in polar aprotic solvents such as DMSO, acetone, and ethyl acetate [1]. This improved dissolution profile allows for the preparation of stable, high-concentration stock solutions without the need for harsh, cell-damaging surfactants.
| Evidence Dimension | Polar solvent solubility and handling |
| Target Compound Data | Highly soluble in DMSO, acetone, and ethyl acetate |
| Comparator Or Baseline | Non-oxygenated triterpenes (Prone to precipitation in standard assay buffers) |
| Quantified Difference | Eliminates the need for aggressive solubilizing agents during assay preparation. |
| Conditions | Standard laboratory stock solution preparation for cell-based assays. |
Guarantees reproducible dosing and seamless integration into mainstream laboratory workflows, reducing assay failure rates linked to compound precipitation.
Driven by its validated IC50 range of 10.2–37.7 μM against NO production, Bourjotinolone A is the ideal procurement choice as a natural-product positive control in LPS-stimulated RAW 264.7 macrophage assays, offering performance comparable to L-NMMA [1].
Because of its highly specific 21,24-epoxy-23,25-dihydroxy side chain, this compound is perfectly suited as a starting material for medicinal chemists mapping structure-activity relationships (SAR) and synthesizing novel modulators of the NF-κB and JAK2 signaling pathways [2].
Leveraging its distinct solubility profile and unique spectroscopic signature, Bourjotinolone A serves as an essential analytical marker for quality control and standardization of complex botanical extracts derived from the Meliaceae family [2].